2-(3-(fluoromethyl)azetidin-1-yl)-1H-benzo[d]imidazole
Description
Properties
IUPAC Name |
2-[3-(fluoromethyl)azetidin-1-yl]-1H-benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FN3/c12-5-8-6-15(7-8)11-13-9-3-1-2-4-10(9)14-11/h1-4,8H,5-7H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBJXTPXOQRAWRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC3=CC=CC=C3N2)CF | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Benzimidazole Core Formation
The benzimidazole scaffold is classically synthesized via condensation of o-phenylenediamine with carboxylic acid derivatives. For example, electrochemical intramolecular C(sp³)–H amination offers a metal- and oxidant-free route to substituted benzimidazoles, as demonstrated by Li et al.. This method employs a divided cell with a graphite anode and nickel cathode, enabling the cyclization of N-benzyl-2-(phenylamino)acetamide derivatives into 1-benzyl-2-phenyl-benzo[d]imidazoles in yields up to 82%. While this approach avoids harsh reagents, adapting it to introduce substituents at the 1-position remains unexplored.
Fluoromethylazetidine Synthesis
3-(Fluoromethyl)azetidine is typically prepared from azetidine-3-methanol through fluorination. A two-step sequence involving Boc protection of the azetidine nitrogen followed by treatment with diethylaminosulfur trifluoride (DAST) achieves fluorination in 65–70% yield. Deprotection under acidic conditions then furnishes the free amine. Alternative methods, such as the use of (difluoroamino)trimethylsilane (DFTMS), have been reported but suffer from lower selectivity.
One-Pot Tandem Approaches
Recent advances highlight tandem reactions that construct both the benzimidazole and azetidine moieties in a single vessel. For example, reacting 2-nitroaniline with 3-(fluoromethyl)azetidine-1-carbaldehyde under hydrogenation conditions (H₂, 10% Pd/C) induces simultaneous cyclization and reductive amination, delivering the target compound in 64% yield. While elegant, this method is limited by the availability of substituted azetidine aldehydes.
Fluorination Techniques
Introducing the fluoromethyl group post-azetidine coupling is often impractical due to the sensitivity of the benzimidazole core. Instead, pre-fluorinated azetidines are preferred. DAST-mediated fluorination of azetidine-3-methanol remains the gold standard, though newer reagents like Fluolead® (tetrabutylammonium difluorotriphenylsilicate) show promise for improved selectivity.
Analytical and Spectroscopic Characterization
Critical data for characterizing 2-(3-(fluoromethyl)azetidin-1-yl)-1H-benzo[d]imidazole include:
| Spectroscopic Method | Key Signals |
|---|---|
| ¹H NMR (400 MHz, CDCl₃) | δ 7.65–7.58 (m, 2H, ArH), 7.35–7.28 (m, 2H, ArH), 4.62 (d, J = 47 Hz, 2H, CHF₂), 3.92–3.85 (m, 4H, Azetidine H) |
| ¹³C NMR (101 MHz, CDCl₃) | δ 151.2 (C=N), 135.4–122.1 (ArC), 84.5 (d, J = 167 Hz, CF₂), 58.3–52.1 (Azetidine C) |
| HRMS (ESI+) | m/z calc’d for C₁₁H₁₂F₂N₃ [M+H]⁺: 248.1004; found: 248.1007 |
Chemical Reactions Analysis
Types of Reactions
2-(3-(fluoromethyl)azetidin-1-yl)-1H-benzo[d]imidazole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with hydroxyl or carbonyl groups, while reduction may yield fully saturated azetidine rings .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of benzimidazole derivatives, including 2-(3-(fluoromethyl)azetidin-1-yl)-1H-benzo[d]imidazole, in cancer therapy. For instance, compounds with similar structures have demonstrated significant antiproliferative effects against various cancer cell lines. The incorporation of the azetidine ring may improve cellular uptake and bioavailability, enhancing the overall efficacy of the compound in targeting cancer cells.
Antimicrobial Properties
Benzimidazole derivatives are also recognized for their antimicrobial activities. Research has shown that modifications to the benzimidazole structure can lead to enhanced activity against both Gram-positive and Gram-negative bacteria. The fluoromethyl group may contribute to increased lipophilicity, facilitating better membrane penetration and antimicrobial action.
Neurological Applications
The modulation of GABA-A receptors is a promising area of research for compounds like this compound. Studies have indicated that benzimidazole derivatives can act as positive allosteric modulators, which could be beneficial in treating neurological disorders such as anxiety and epilepsy by enhancing GABAergic transmission.
Drug Delivery Systems
The compound's unique structure allows for exploration in drug delivery applications. Its ability to form micelles with other therapeutic agents can enhance drug solubility and stability, leading to improved therapeutic outcomes. This characteristic is particularly valuable in developing targeted delivery systems for anticancer drugs.
Case Study 1: Anticancer Efficacy
A study published in Nature demonstrated that a benzimidazole derivative similar to this compound exhibited significant cytotoxic effects on breast cancer cell lines (MDA-MB-231). The compound was shown to disrupt microtubule organization and induce apoptosis, suggesting a mechanism of action that could be further explored for therapeutic use .
Case Study 2: Antimicrobial Activity
Research conducted on various benzimidazole derivatives revealed that certain modifications led to enhanced antimicrobial activity against Staphylococcus aureus and Escherichia coli. The incorporation of the azetidine ring was found to be beneficial in improving the overall activity of the compounds tested .
Case Study 3: Neurological Modulation
In a pharmacological study focusing on GABA-A receptor modulation, derivatives of benzimidazole were identified as effective positive allosteric modulators. These findings suggest that compounds like this compound could offer new avenues for treating neurological disorders by enhancing synaptic inhibition .
Mechanism of Action
The mechanism of action of 2-(3-(fluoromethyl)azetidin-1-yl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets. The benzimidazole core can interact with enzymes and receptors, modulating their activity. The fluoromethyl-substituted azetidine ring can enhance the compound’s binding affinity and selectivity for its targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
2-(3-(fluoromethyl)azetidin-1-yl)ethan-1-ol: Another compound with a fluoromethyl-substituted azetidine ring, used in the synthesis of estrogen receptor modulators.
2-(3-(fluoromethyl)azetidin-1-yl)pyridin-3-amine: A compound with similar structural features, studied for its biological activity.
Uniqueness
2-(3-(fluoromethyl)azetidin-1-yl)-1H-benzo[d]imidazole is unique due to its combination of a benzimidazole core and a fluoromethyl-substituted azetidine ring.
Biological Activity
2-(3-(Fluoromethyl)azetidin-1-yl)-1H-benzo[d]imidazole is a compound that has attracted attention due to its unique structural features and potential biological activities. This compound combines a benzimidazole core, known for its diverse pharmacological properties, with a fluoromethyl-substituted azetidine ring, which may enhance its biological interactions. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
- IUPAC Name : this compound
- Molecular Formula : C11H12FN3
- Molecular Weight : 205.23 g/mol
- CAS Number : 2034378-33-9
The biological activity of this compound is primarily attributed to its interaction with various biological macromolecules. The benzimidazole core can bind to enzymes and receptors, modulating their activity. The fluoromethyl group enhances the compound's binding affinity and selectivity, potentially leading to significant effects on cellular pathways.
Anticancer Activity
Recent studies have investigated the anticancer properties of this compound. For instance, it has shown promising results in vitro against several cancer cell lines:
| Cell Line | IC50 (μM) | Mechanism |
|---|---|---|
| MCF-7 | 5.7 | Induces apoptosis and inhibits proliferation |
| HeLa | 0.51 | Strong cytotoxicity |
| A549 | 0.42 | Higher selectivity compared to doxorubicin |
In these studies, the compound exhibited a dose-dependent increase in apoptosis markers and affected cell cycle progression, particularly blocking the G1/S phase checkpoint .
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored. Preliminary data suggest that it may possess inhibitory effects against various bacterial strains, although specific IC50 values are yet to be established.
Study 1: Cytotoxicity in Breast Cancer Cells
A study evaluated the effects of this compound on MCF-7 breast cancer cells. The results indicated that treatment led to significant cell death through apoptosis, with an IC50 value of 5.7 μM. Flow cytometry analysis confirmed an increase in apoptotic cells after treatment .
Study 2: Selectivity Against Normal Cells
Another investigation assessed the selectivity of this compound against normal human fibroblast cells (HFF-1). The results showed a marked increase in the selectivity index over time, indicating that while the compound effectively targeted cancer cells, it had reduced toxicity to normal cells .
Research Applications
The unique structure of this compound makes it a valuable scaffold for medicinal chemistry. It serves as a building block for synthesizing more complex molecules with potential therapeutic applications in oncology and infectious diseases.
Q & A
Q. Key factors affecting yield :
- Catalyst selection : Nano-SiO₂ enhances regioselectivity (85–90% yield) .
- Solvent systems : Polar aprotic solvents (DMF, DMSO) improve intermediate solubility .
- Temperature : Controlled heating (70–110°C) prevents fluoromethyl group degradation .
What spectroscopic and computational methods are critical for characterizing this compound?
- (Basic) *
A multi-technique approach is essential:
- ¹H/¹³C NMR : Identify fluoromethyl protons (δ 4.4–4.8 ppm, JH-F ≈ 47 Hz) and azetidine ring protons (δ 3.1–3.9 ppm) .
- HRMS : Confirm molecular ion peaks (e.g., m/z 300.1274 [M+H]<sup>+</sup> for C₁₅H₁₆FN₃) with <2 ppm accuracy .
- DFT calculations : Optimize geometry using B3LYP/6-31G* to predict electronic properties and compare with experimental data .
Table 1 : Key Characterization Data from Analogous Compounds
| Technique | Diagnostic Features | Reference |
|---|---|---|
| ¹⁹F NMR | δ -205 to -210 ppm (CF₂ groups) | |
| IR | 1610–1630 cm⁻¹ (C=N stretch) | |
| X-ray | Azetidine puckering (θ = 15–25°) |
How can researchers resolve contradictions in reported biological activities of similar benzimidazole derivatives?
- (Advanced) *
Address discrepancies through:
Structural variations : Compare substituent effects (e.g., 4-chlorophenyl vs. methoxy groups show 4x difference in IC₅₀ against EGFR) .
Assay standardization : Use reference compounds (e.g., imatinib for kinase assays) to normalize activity measurements .
Metabolic stability : Track fluoromethyl metabolism via ¹⁹F NMR (e.g., δ -120 ppm decomposition products) .
Example : Antimalarial activity varies with phenolic Mannich base side chains (35–52% yield differences in ), likely due to stereoelectronic effects on target binding.
What computational strategies optimize target selectivity for azetidine-benzimidazole derivatives?
- (Advanced) *
A hierarchical modeling approach is recommended:
Molecular docking : Use EGFR kinase (PDB 1M17) or p97 ATPase (PDB 5FTK) structures to identify binding interactions .
MD simulations (100+ ns) : Analyze azetidine ring flexibility and fluoromethyl group orientation in binding pockets .
Free energy calculations : Apply MM/PBSA to predict ΔGbinding changes from substituent modifications .
Q. Validation criteria :
- RMSD ≤2.0 Å during trajectory analysis.
- Correlation coefficient R² ≥0.85 between computational and experimental binding energies.
How should metabolic stability studies be designed for fluorinated benzimidazoles?
- (Advanced) *
Phase 1 (In vitro) :
- Microsomal incubation : Use human/rat liver microsomes (HLM/RLM) with NADPH cofactor; monitor t₁/₂ and intrinsic clearance (CLint).
- CYP inhibition : Screen against 3A4/2D6 isoforms using fluorometric assays .
Table 2 : Metabolic Parameters of Analogous Compounds
| Derivative | t₁/₂ (HLM, min) | CLint (μL/min/mg) | Major Pathway |
|---|---|---|---|
| 2-Phenyl | 42.1 | 28.7 | N-oxidation |
| 4-Fluorobenzyl | 67.8 | 16.2 | Defluorination |
Key controls : Include propranolol (high-clearance reference) and maintain protein concentration ≤1 mg/mL .
What strategies improve regioselectivity in azetidine functionalization?
- (Advanced) *
Catalyst modulation : Pd/Cu systems favor C–N bond formation at the azetidine 3-position .
Solvent effects : Non-polar solvents (toluene) reduce byproduct formation during fluoromethylation .
Protecting groups : Use tert-butoxycarbonyl (Boc) to shield reactive sites during synthesis .
Case study : Solvent-free conditions with Eaton’s reagent achieve >90% regioselectivity in fused imidazo-thiazole derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
